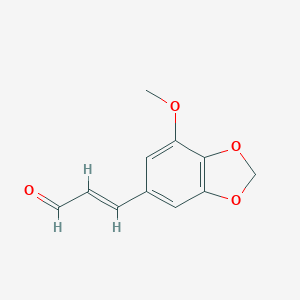

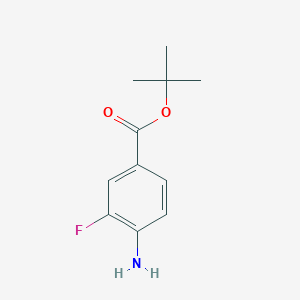

Tert-butyl 4-amino-3-fluorobenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions. For instance, an aromatic bishalide with tert-butyl groups was synthesized using 5-tert-butylisophthaloyl chloride and fluorobenzene . Another synthesis pathway involved the reaction of tert-butylhydroquinone with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction to produce a fluorinated diamine monomer . These methods suggest that similar strategies could be employed for the synthesis of tert-butyl 4-amino-3-fluorobenzoate, potentially involving the use of tert-butylcatechol derivatives as starting materials .

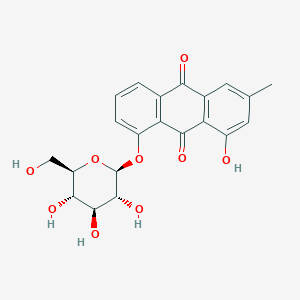

Molecular Structure Analysis

The molecular structure of tert-butyl 4-amino-3-fluorobenzoate would likely exhibit steric hindrance due to the bulky tert-butyl group. This steric effect can influence the reactivity and interaction of the molecule with other chemical entities. The fluorine atom would contribute to the electron-withdrawing nature of the aromatic ring, potentially affecting the electronic distribution and stability of the molecule. The papers discuss the influence of molecular structure on the properties of polymers containing tert-butyl groups and fluorinated aromatic units .

Chemical Reactions Analysis

The chemical reactions involving compounds with tert-butyl and fluorinated aromatic groups typically include nucleophilic substitution reactions, as seen in the synthesis of the related compounds . The presence of an amino group in tert-butyl 4-amino-3-fluorobenzoate would make it a potential candidate for further reactions, such as the formation of amides, imides, or polyamides, where the amino group could react with carboxylic acids, anhydrides, or acyl chlorides.

Physical and Chemical Properties Analysis

Compounds with tert-butyl groups and fluorinated aromatic rings, similar to tert-butyl 4-amino-3-fluorobenzoate, generally exhibit high thermal stability and good mechanical properties . The polymers derived from these monomers have shown high glass-transition temperatures, significant tensile strength, and resistance to thermal degradation . The fluorine atoms contribute to the low dielectric constants and low moisture absorption of these materials . These properties suggest that tert-butyl 4-amino-3-fluorobenzoate could also display similar characteristics, making it potentially useful in high-performance material applications.

Wissenschaftliche Forschungsanwendungen

“Tert-butyl 4-amino-3-fluorobenzoate” is a type of organofluorine compound . Organofluorine chemistry is a subfield of organic chemistry that deals with organic compounds containing fluorine. It’s used in a wide range of applications, including pharmaceuticals, agrochemicals, and polymers .

In one study, a related compound, “Tert-butyl 3-amino-4-fluorobenzoate”, was used in the synthesis of copper (II) complexes . The interaction of Cu(hfac)2 with the obtained nitroxides gave corresponding trans-bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κ2O,O′)bis{4-(N-tert-butyl(oxyl)amino)perfluoroarene-κO}copper (II) complexes ([Cu(hfac)2(3a)2] and [Cu(hfac)2(3b)2]) .

-

Tert-butyl 3-amino-4-fluorobenzoate : This compound is used in the synthesis of copper (II) complexes . The interaction of Cu(hfac)2 with the obtained nitroxides gave corresponding trans-bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κ2O,O′)bis{4-(N-tert-butyl(oxyl)amino)perfluoroarene-κO}copper (II) complexes .

-

Tert-butyl 2-amino-4-bromo-3-fluorobenzoate : While specific applications aren’t mentioned, brominated compounds are often used in organic synthesis due to their reactivity.

-

Tert-butyl 4-fluorobenzoate : Fluorobenzoates are commonly used in the synthesis of pharmaceuticals and agrochemicals .

-

Tert-butyl 4-bromo-3-fluorobenzoate : Similar to the 2-amino variant, this brominated compound could be used in organic synthesis .

-

Tert-butyl 3-amino-4-fluorobenzoate : This compound is used in the synthesis of copper (II) complexes . The interaction of Cu(hfac)2 with the obtained nitroxides gave corresponding trans-bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κ2O,O′)bis{4-(N-tert-butyl(oxyl)amino)perfluoroarene-κO}copper (II) complexes .

-

Tert-butyl 2-amino-4-bromo-3-fluorobenzoate : While specific applications aren’t mentioned, brominated compounds are often used in organic synthesis due to their reactivity.

-

Tert-butyl 4-fluorobenzoate : Fluorobenzoates are commonly used in the synthesis of pharmaceuticals and agrochemicals .

-

Tert-butyl 4-bromo-3-fluorobenzoate : Similar to the 2-amino variant, this brominated compound could be used in organic synthesis .

Safety And Hazards

The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and is toxic if inhaled . It is also harmful to aquatic life with long-lasting effects . While this does not directly apply to Tert-butyl 4-amino-3-fluorobenzoate, it does suggest that similar precautions may be necessary when handling this compound.

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHPHTHRJPRDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439604 | |

| Record name | tert-butyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-3-fluorobenzoate | |

CAS RN |

157665-53-7 | |

| Record name | 1,1-Dimethylethyl 4-amino-3-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157665-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)